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Compound of Interest

Compound Name: Cy7

Cat. No.: B7980988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine 7 (Cy7), a near-infrared (NIR)

fluorescent dye widely utilized in biological research and drug development. This document

details its chemical structure, key photophysical properties, and provides detailed protocols for

its application in various experimental settings.

Core Concepts: Understanding Cy7
Cy7 is a heptamethine cyanine dye, a class of synthetic fluorescent molecules characterized

by a long polymethine chain connecting two nitrogen-containing heterocyclic moieties.[1] This

extended conjugated system is responsible for its absorption and emission properties in the

near-infrared spectrum, typically with excitation maxima around 750 nm and emission maxima

around 773-780 nm.[1][2]

The significant advantage of operating in the NIR window (700-900 nm) lies in the minimal

autofluorescence from biological tissues and reduced light scattering, allowing for deeper

tissue penetration and a higher signal-to-noise ratio in in-vivo imaging applications.[3]

Chemical Structure
The core structure of Cy7 consists of two indolenine rings linked by a seven-carbon

polymethine chain. Variations of this core structure exist to enhance properties like water

solubility and reactivity.
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Cy7: The basic, non-sulfonated form, which is generally soluble in organic solvents like

DMSO and DMF.[1]

Sulfo-Cy7: Sulfonated versions of Cy7 exhibit improved water solubility, making them ideal

for labeling proteins and other biomolecules in aqueous environments without the need for

organic co-solvents.[1] This also helps to prevent aggregation of labeled molecules.[1]

Cy7 NHS Ester: This derivative incorporates an N-hydroxysuccinimide (NHS) ester reactive

group, which readily forms stable amide bonds with primary amines on proteins and other

biomolecules.[4]

PE-Cy7: A tandem conjugate where Phycoerythrin (PE) is excited and transfers its energy to

Cy7, which then emits in the far-red spectrum. This allows for excitation with common laser

lines (e.g., 488 nm or 561 nm) while still obtaining emission in the NIR.[5][6]

Chemical and Physical Properties
The photophysical properties of Cy7 and its derivatives are crucial for their application in

fluorescence-based assays. The following tables summarize key quantitative data for Cy7 and

its common variants.
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Property Unconjugated Cy7
Sulfo-Cy7 NHS
Ester

PE-Cy7

Molar Extinction

Coefficient (ε)
~250,000 cm⁻¹M⁻¹ ~240,600 cm⁻¹M⁻¹[7]

~1,960,000

cm⁻¹M⁻¹[8]

Quantum Yield (Φ) ~0.3[9]
Improved by ~20% vs.

Cy7

Not typically reported

for the tandem

Excitation Maximum

(λex)
~750 nm[2] ~750 nm[10] 565 nm[6]

Emission Maximum

(λem)
~773 nm[1] ~773 nm[10] 778 nm[6]

Stokes Shift ~23-28 nm ~23 nm 213 nm

Molecular Weight Varies by counter-ion
~844 g/mol

(Potassium salt)[10]
N/A

Solubility
Organic Solvents

(DMSO, DMF)[1]

Water, DMSO,

DMF[10]
Aqueous Buffers

Property Cy7 NHS Ester

Molar Extinction Coefficient (ε) ~199,000 cm⁻¹M⁻¹[9]

Quantum Yield (Φ) ~0.3[9]

Excitation Maximum (λex) ~747 nm

Emission Maximum (λem) ~764 nm[9]

Reactive Group NHS ester

Reactivity Primary amines[9]

Experimental Protocols
This section provides detailed methodologies for common experimental procedures involving

Cy7.
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Protein and Antibody Labeling with Cy7 NHS Ester
This protocol describes the covalent conjugation of Cy7 NHS ester to a protein or antibody.

Materials:

Protein/antibody solution (0.5-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

Cy7 NHS Ester

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

1 M Sodium bicarbonate

Purification column (e.g., Sephadex G-25)

Reaction tubes

Spectrophotometer

Procedure:

Protein Preparation: Ensure the protein solution is free of amine-containing buffers (like Tris)

and stabilizers (like BSA), as these will compete for reaction with the NHS ester. If

necessary, dialyze the protein against PBS overnight.

Dye Preparation: Immediately before use, dissolve the Cy7 NHS ester in a small amount of

anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

Reaction Buffer Adjustment: Adjust the pH of the protein solution to 8.5-9.0 by adding 1/10th

volume of 1 M sodium bicarbonate. This slightly alkaline pH facilitates the reaction with

primary amines.[1]

Conjugation Reaction:

Calculate the required volume of the Cy7 stock solution. A molar ratio of dye to protein of

10:1 to 15:1 is often a good starting point.[11]
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Slowly add the calculated volume of the dye solution to the protein solution while gently

vortexing.

Incubate the reaction for 1-2 hours at room temperature, protected from light.

Purification of the Conjugate:

Prepare a gel filtration column (e.g., Sephadex G-25) by equilibrating it with PBS.

Apply the reaction mixture to the top of the column.

Elute the conjugate with PBS. The labeled protein will elute first as a colored band, while

the smaller, unconjugated dye molecules will be retained on the column and elute later.

Collect the fractions containing the purified conjugate.

Characterization:

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~750 nm

(for Cy7).

Calculate the degree of labeling (DOL), which is the average number of dye molecules per

protein molecule, using the following formula: DOL = (A_max * ε_protein) / [(A_280 -

(A_max * CF_280)) * ε_dye] Where:

A_max is the absorbance at the dye's maximum absorption wavelength.

A_280 is the absorbance at 280 nm.

ε_protein is the molar extinction coefficient of the protein at 280 nm.

ε_dye is the molar extinction coefficient of the dye at its A_max.

CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

In Vivo Imaging with Cy7-Labeled Probes
This protocol provides a general workflow for non-invasive in vivo imaging in a mouse model

using a Cy7-labeled antibody.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/product/b7980988?utm_src=pdf-body
https://www.benchchem.com/product/b7980988?utm_src=pdf-body
https://www.benchchem.com/product/b7980988?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7980988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Cy7-labeled antibody or other targeting probe

Sterile, pyrogen-free PBS

Anesthesia (e.g., isoflurane)

In vivo imaging system (e.g., IVIS Spectrum)

Syringes and needles for injection

Animal model (e.g., tumor-bearing mouse)

Procedure:

Animal Preparation: Anesthetize the mouse using isoflurane and place it in the imaging

chamber. Maintain anesthesia throughout the imaging session.

Probe Administration:

Dilute the Cy7-labeled probe to the desired concentration in sterile PBS. A typical dose for

an antibody is 1-10 mg/kg.

Inject the probe intravenously (e.g., via the tail vein) or intraperitoneally, depending on the

experimental design. A typical injection volume is 100-200 µL.

Image Acquisition:

Acquire a baseline (pre-injection) image of the animal.

Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to

monitor the biodistribution and tumor accumulation of the probe.[12]

Set the imaging parameters:

Excitation filter: ~745 nm

Emission filter: ~800 nm
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Exposure time: Adjust to achieve a good signal without saturation (typically 0.5-5

seconds).

Binning: Medium to high, to increase sensitivity.

Ex Vivo Imaging (Optional):

At the final time point, euthanize the animal and dissect the tumor and major organs (e.g.,

liver, spleen, kidneys, lungs, heart).

Arrange the tissues in the imaging chamber and acquire a final image to confirm the in

vivo signal distribution.[12]

Data Analysis:

Use the imaging system's software to draw regions of interest (ROIs) around the tumor

and other tissues.

Quantify the fluorescence intensity (e.g., in average radiant efficiency) within each ROI at

each time point.

Calculate the tumor-to-background ratio to assess the specificity of the probe.

Flow Cytometry with PE-Cy7 Conjugated Antibodies
This protocol outlines the steps for staining cells with a PE-Cy7 conjugated antibody for flow

cytometric analysis.

Materials:

PE-Cy7 conjugated antibody

Cell suspension (e.g., peripheral blood mononuclear cells - PBMCs)

Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Fc block (optional, to reduce non-specific binding)

Fixation/Permeabilization buffers (if staining intracellular targets)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://bio-protocol.org/exchange/minidetail?id=4802883&type=30
https://www.benchchem.com/product/b7980988?utm_src=pdf-body
https://www.benchchem.com/product/b7980988?utm_src=pdf-body
https://www.benchchem.com/product/b7980988?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7980988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow cytometer

Procedure:

Cell Preparation:

Prepare a single-cell suspension at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL in cold

staining buffer.

If necessary, perform red blood cell lysis.

Fc Receptor Blocking (Optional):

Add an Fc blocking reagent to the cell suspension and incubate for 10-15 minutes at 4°C

to prevent non-specific binding of the antibody to Fc receptors on cells like macrophages

and B cells.[13]

Staining:

Add the PE-Cy7 conjugated antibody to the cell suspension at the manufacturer's

recommended concentration (or a previously titrated optimal concentration).

Incubate for 20-30 minutes at 4°C in the dark.

Washing:

Add 1-2 mL of cold staining buffer to the cells and centrifuge at 300-400 x g for 5 minutes

at 4°C.

Discard the supernatant.

Repeat the wash step two more times.

Fixation (Optional):

If the cells are not to be analyzed immediately, resuspend them in a fixation buffer (e.g., 1-

4% paraformaldehyde in PBS) and store at 4°C in the dark.
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Data Acquisition:

Resuspend the cells in an appropriate volume of staining buffer for analysis.

Acquire the data on a flow cytometer equipped with a laser that can excite PE (e.g., 488

nm or 561 nm) and a filter to detect the emission from Cy7 (e.g., a 780/60 nm bandpass

filter).[6]

Ensure proper compensation is set to account for any spectral overlap from other

fluorochromes in a multicolor panel.

Visualization of Signaling Pathways and Workflows
The use of Cy7-labeled probes is instrumental in visualizing and understanding complex

biological processes. The following diagrams, created using the DOT language for Graphviz,

illustrate a typical experimental workflow and a relevant signaling pathway.

Experimental Workflow: Antibody Labeling and In Vivo
Imaging
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Antibody Labeling

In Vivo Imaging

Antibody in Amine-Free Buffer

Conjugation Reaction (pH 8.5-9.0)

Cy7 NHS Ester

Purification (Size Exclusion Chromatography)

Cy7-Labeled Antibody

IV Injection of Labeled Antibody

Tumor-Bearing Mouse Model

Longitudinal Imaging (IVIS)

Data Analysis (ROI Quantification)

Click to download full resolution via product page

Caption: Workflow for Cy7-antibody conjugation and subsequent in vivo imaging.

Signaling Pathway: Visualizing EGFR Activation
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This diagram illustrates the use of a Cy7-labeled Epidermal Growth Factor (EGF) ligand to

visualize the activation of the EGFR signaling pathway, which often leads to the MAPK

cascade.
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Caption: EGFR signaling pathway initiated by a Cy7-labeled EGF ligand.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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